molecular formula C16H22N4O4 B5039941 Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]- CAS No. 137725-92-9

Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]-

Cat. No.: B5039941
CAS No.: 137725-92-9
M. Wt: 334.37 g/mol
InChI Key: VCOFBRHLJCDKCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]- is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a morpholine ring, a piperazine ring, and a nitrobenzoyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]- typically involves multi-step organic reactions. One common method includes the reaction of substituted 1,4-benzothiazines with morpholine and N-(2-hydroxyethyl)piperazine . The reaction conditions often involve the use of solvents such as isopropanol and methanol, and the process is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

    Cyclization: The formation of cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various substituted piperazine derivatives.

Scientific Research Applications

Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]- is unique due to its combination of the morpholine, piperazine, and nitrobenzoyl moieties, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-17-4-6-18(7-5-17)14-3-2-13(12-15(14)20(22)23)16(21)19-8-10-24-11-9-19/h2-3,12H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOFBRHLJCDKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387277
Record name Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137725-92-9
Record name Morpholine, 4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzoyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.